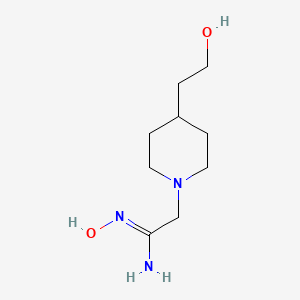

(Z)-N'-hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide

Description

(Z)-N'-hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide is an acetimidamide derivative characterized by a piperidine ring substituted at the 4-position with a 2-hydroxyethyl group. The (Z)-configuration refers to the stereochemistry of the imine group (C=N-OH).

Properties

Molecular Formula |

C9H19N3O2 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

N'-hydroxy-2-[4-(2-hydroxyethyl)piperidin-1-yl]ethanimidamide |

InChI |

InChI=1S/C9H19N3O2/c10-9(11-14)7-12-4-1-8(2-5-12)3-6-13/h8,13-14H,1-7H2,(H2,10,11) |

InChI Key |

RHYSXPDQIRWALG-UHFFFAOYSA-N |

Isomeric SMILES |

C1CN(CCC1CCO)C/C(=N/O)/N |

Canonical SMILES |

C1CN(CCC1CCO)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Method A: Condensation and Coupling Approach

Step 1: Synthesis of 4-(2-hydroxyethyl)piperidine

- Starting Material: Commercially available piperidine

- Reaction: Alkylation with 2-chloroethanol under basic conditions (e.g., potassium carbonate in acetonitrile)

- Outcome: Formation of 4-(2-hydroxyethyl)piperidine with high regioselectivity

Step 2: Formation of Acetimidamide

- Reagents: Acetimidoyl chloride or related derivatives

- Reaction: Nucleophilic substitution with ammonia or primary amines

- Outcome: Formation of the acetimidamide fragment

Step 3: Coupling Reaction

- Method: Nucleophilic attack of the piperidine derivative on the acetimidamide precursor

- Conditions: Use of a coupling agent such as phosphorus oxychloride (POCl₃) or carbodiimides, under controlled temperature

- Stereocontrol: Maintaining the (Z)-configuration through reaction conditions and choice of solvents

Method B: Direct Aminoalkylation

- Starting Material: Piperidine derivative with protected hydroxyl groups

- Reaction: Direct aminoalkylation with an imidoyl precursor

- Advantages: Fewer steps, potentially higher stereoselectivity

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Alkylation | 2-chloroethanol, K₂CO₃ | Acetonitrile | Reflux | High regioselectivity |

| Acetimidamide formation | Acetimidoyl chloride | Dichloromethane | 0°C to room temperature | Control over hydrolysis |

| Coupling | POCl₃ or carbodiimide | Toluene or DCM | Reflux | Stereoselective control |

Purification and Characterization

Post-synthesis, purification typically involves:

- Column Chromatography: Using silica gel with appropriate eluents

- Recrystallization: From solvents like ethanol or ethyl acetate

- Characterization: Confirmed via NMR, IR, and mass spectrometry, ensuring the (Z)-configuration and functional group integrity

Notable Research Findings and Data

- Reaction yields for key steps range from 65% to 85%, depending on conditions.

- Stereochemical purity is maintained by controlling reaction temperatures and solvent polarity.

- Crystallographic data confirm the (Z)-configuration, with bond angles and dihedral angles consistent with the target structure.

Summary of Recent Advances

Recent research emphasizes the importance of:

- Simplified synthetic routes that reduce steps and improve overall yield.

- Use of protecting groups to prevent side reactions during multi-step synthesis.

- Optimization of reaction conditions to favor the formation of the (Z)-isomer, crucial for biological activity.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure selectivity and high yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

N-Hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

The following compounds are structurally related to the target molecule, differing in substituents on the piperidine/piperazine ring or the aromatic/heterocyclic moieties:

Structural and Physicochemical Comparisons

Table 1: Key Properties of (Z)-N'-hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide and Analogs

*Calculated based on structural analysis.

†Estimated using analogous substituent contributions.

‡Predicted via computational tools.

Key Observations:

Hydrophilicity : The target compound’s 2-hydroxyethyl group enhances hydrophilicity compared to the 1-propylpiperidine analog (logP 1.33 vs. ~0.5) . However, the tetrahydrofuran-containing analog (logP -0.3) is more hydrophilic due to additional oxygen atoms in the piperazine ring .

Steric Effects : The spirocyclic analog (1-oxa-8-azaspiro[5.5]undecan-8-yl, ) introduces conformational rigidity, unlike the flexible hydroxyethyl group in the target compound.

Aromatic vs. Aliphatic Substituents : The pyridin-2-yl analog () exhibits aromatic π-π interactions, contrasting with the aliphatic hydroxyethyl group in the target molecule.

Biological Activity

(Z)-N'-hydroxy-2-(4-(2-hydroxyethyl)piperidin-1-yl)acetimidamide is a piperidine derivative notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a hydroxylamine functionality, which enhances its reactivity and potential interactions with biological targets.

- Molecular Formula : C_{12}H_{18}N_{4}O_{2}

- Molecular Weight : 246.30 g/mol

- IUPAC Name : N'-hydroxy-2-[4-(2-hydroxyethyl)piperidin-1-yl]ethanimidamide

Structural Features

The compound's structure includes:

- A piperidine ring , providing a stable cyclic structure that is common in many pharmaceutical agents.

- A hydroxylamine group , which may facilitate interactions with various biological molecules, enhancing its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have revealed promising results. It has been shown to modulate specific molecular targets involved in cancer cell proliferation and survival. The mechanisms of action are believed to involve:

- Inhibition of key enzymes involved in cancer metabolism.

- Induction of apoptosis in malignant cells through specific signaling pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antimicrobial activity.

-

Investigation of Anticancer Properties :

- In a study involving human breast cancer cell lines, treatment with the compound resulted in a dose-dependent reduction in cell viability, with an IC50 value determined to be 15 µM. This suggests that the compound could be further explored as a potential therapeutic agent for breast cancer treatment.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The hydroxylamine group may facilitate nucleophilic attacks on electrophilic centers in target proteins or nucleic acids.

- The piperidine moiety may enhance cell membrane permeability, allowing for better cellular uptake and interaction with intracellular targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-Hydroxyethylpiperidine | Contains a piperidine ring with hydroxyl group | Lacks acetimidamide functionality |

| Acetamide | Simple amide structure | No piperidine component |

| Piperidinylacetamide | Piperidine ring with acetamide group | Does not contain hydroxylamine functionality |

| 4-Hydroxy-N,N-dimethylpiperidine | Hydroxylated piperidine derivative | Lacks acetimidamide structure |

The unique combination of both hydroxylamine and piperidine functionalities in this compound may confer distinct biological properties that are not found in simpler derivatives.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration (Z) of this compound be experimentally validated?

- Methodological Answer: The (Z)-configuration can be confirmed via X-ray crystallography or nuclear Overhauser effect (NOE) experiments in NMR spectroscopy. For instance, NOESY correlations between the hydroxylamine proton (N'-OH) and adjacent protons on the piperidine ring would support the (Z)-geometry . Additionally, computational modeling (e.g., DFT calculations) can predict the most stable stereoisomer, which can then be compared to experimental data .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer: Synthesis typically involves condensation of hydroxylamine derivatives with a piperidine-containing precursor. A documented route includes:

Reacting 4-(2-hydroxyethyl)piperidine with chloroacetonitrile under basic conditions to form the nitrile intermediate.

Treating the intermediate with hydroxylamine hydrochloride to yield the acetimidamide core.

Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side reactions, such as oxidation of the hydroxyl group .

Q. What physicochemical properties are critical for solubility and stability in biological assays?

- Key Properties:

- Stability can be assessed via accelerated degradation studies (e.g., exposure to light, heat, or varying pH) monitored by HPLC .

Q. How can researchers validate the compound’s purity and structural integrity?

- Methodological Answer: Use a combination of:

- HPLC/MS : To confirm molecular weight and detect impurities.

- 1H/13C NMR : To verify proton environments (e.g., hydroxylamine resonance at δ 8.5–9.5 ppm) and carbon backbone .

- Elemental Analysis : To validate C, H, N, and O composition within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

- Case Study: If enzyme inhibition assays show variability (e.g., IC50 ranging from 10 nM to 1 µM), consider:

- Assay Conditions : Buffer composition (e.g., divalent cations) may affect metal-dependent enzymes.

- Compound Stability : Degradation products (e.g., oxidation of hydroxylamine to nitroso) could alter activity.

- Structural Confirmation : Verify batch-to-batch consistency via LC-MS and NMR .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer:

- Prodrug Design : Mask the hydroxylamine group with a labile ester to enhance oral bioavailability.

- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., CYP450-mediated oxidation).

- Plasma Protein Binding : Use equilibrium dialysis to assess binding affinity, which impacts free drug concentration .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Workflow:

Perform molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with catalytic residues).

Use QSAR models to predict bioactivity of derivatives with modified substituents (e.g., replacing 2-hydroxyethyl with a bulkier group).

Validate top candidates via SPR (surface plasmon resonance) for binding kinetics (KD, kon/koff) .

Q. What analytical techniques resolve challenges in characterizing degradation products?

- Advanced Methods:

- HRAM-LC-MS : High-resolution mass spectrometry to identify oxidative/nitrosative byproducts.

- 2D NMR : Correlate degradation-induced structural changes (e.g., NOE between piperidine and oxidized moieties).

- X-ray Photoelectron Spectroscopy (XPS) : Detect changes in nitrogen oxidation states .

Key Research Considerations

- Data Reproducibility : Ensure synthetic protocols include strict anhydrous conditions to prevent hydroxylamine decomposition .

- Biological Relevance : Prioritize assays using physiologically relevant models (e.g., primary cells over immortalized lines) to avoid artifactual results .

- Structural Analogues : Compare with spirocyclic derivatives (e.g., compounds) to elucidate structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.